molecular formula C21H26N2O2 B5376549 1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine

1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine

Cat. No. B5376549
M. Wt: 338.4 g/mol
InChI Key: DRWUEIKSLAWXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine, also known as MeOPP, is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also exhibits moderate affinity for the dopamine transporter.
Biochemical and Physiological Effects:
1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It increases the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in anxiety. It also enhances the activity of the GABAergic system, which is involved in the regulation of anxiety and stress.

Advantages and Limitations for Lab Experiments

1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also exhibits potent and selective effects, making it an ideal candidate for studying the mechanism of action of SSRIs. However, it has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. It also exhibits potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine. One direction is to study its potential therapeutic applications in the treatment of other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its long-term effects and potential toxicity. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives.

Synthesis Methods

1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine can be synthesized through a multistep process that involves the reaction of 1-(2-methoxyphenyl)acetyl chloride with 4-(2-phenylethyl)piperazine in the presence of a base such as triethylamine. The reaction mixture is then subjected to column chromatography to obtain the pure product.

Scientific Research Applications

1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit potent antidepressant and anxiolytic effects in preclinical studies.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-10-6-5-9-19(20)17-21(24)23-15-13-22(14-16-23)12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWUEIKSLAWXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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